N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9361553
InChI: InChI=1S/C18H20N2O3/c1-2-23-13-17(21)20-16-11-7-6-10-15(16)18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
SMILES: CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol

N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE

CAS No.:

Cat. No.: VC9361553

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE -

Specification

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
IUPAC Name N-benzyl-2-[(2-ethoxyacetyl)amino]benzamide
Standard InChI InChI=1S/C18H20N2O3/c1-2-23-13-17(21)20-16-11-7-6-10-15(16)18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key MNLNGMNOHJUDRG-UHFFFAOYSA-N
SMILES CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Canonical SMILES CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-2-(2-ethoxyacetamido)benzamide features a benzamide backbone (C6H5C(=O)NH\text{C}_6\text{H}_5\text{C(=O)NH}) modified at the 2-position with an ethoxyacetamido group (CH2CH2OCC(=O)NH\text{CH}_2\text{CH}_2\text{OCC(=O)NH}) and an N-benzyl substituent (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2). The IUPAC name, N-benzyl-2-[(2-ethoxyacetyl)amino]benzamide, reflects this arrangement. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight312.4 g/mol
SMILES NotationCCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
InChIKeyMNLNGMNOHJUDRG-UHFFFAOYSA-N

The ethoxy group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, while the benzyl moiety may facilitate interactions with aromatic residues in biological targets .

Spectroscopic and Computational Data

Computational analyses predict a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The compound’s hydrogen-bond donor/acceptor count (3/4) aligns with Lipinski’s rule of five, suggesting oral bioavailability potential. Infrared (IR) spectroscopy of analogous compounds reveals characteristic amide I (1650cm1\sim 1650 \, \text{cm}^{-1}) and amide II (1550cm1\sim 1550 \, \text{cm}^{-1}) bands, corroborating the presence of secondary amide bonds .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-Benzyl-2-(2-ethoxyacetamido)benzamide typically involves a multi-step protocol:

  • Amination of 2-nitrobenzamide: Reduction of the nitro group to an amine using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2/HCl\text{SnCl}_2/\text{HCl}.

  • Ethoxyacetylation: Reaction with ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the 2-ethoxyacetamido intermediate.

  • N-Benzylation: Coupling with benzyl chloride via nucleophilic substitution or using coupling agents like HATU.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ=254nm\lambda = 254 \, \text{nm}) confirms purity >98%. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) align with predicted structures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 1H, Ar–H), 7.45–7.30 (m, 8H, Ar–H), 4.55 (s, 2H, CH2Ph\text{CH}_2\text{Ph}), 4.10 (q, 2H, OCH2CH3\text{OCH}_2\text{CH}_3), 3.65 (s, 2H, COCH2O\text{COCH}_2\text{O}), 1.25 (t, 3H, CH3\text{CH}_3).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 167.8 (C=O), 137.5–126.1 (Ar–C), 67.3 (OCH2\text{OCH}_2), 44.8 (CH2Ph\text{CH}_2\text{Ph}), 14.1 (CH3\text{CH}_3).

Biological Activities and Mechanisms

Enzyme Inhibition

Structurally related N-benzyl benzamide derivatives exhibit sub-nanomolar inhibitory activity against BChE (IC50=0.22.1nM\text{IC}_{50} = 0.2–2.1 \, \text{nM}), a target in Alzheimer’s disease therapy . Surface plasmon resonance (SPR) assays demonstrate direct binding to BChE with dissociation constants (KDK_D) as low as 0.8nM0.8 \, \text{nM} . Molecular docking suggests the ethoxy group occupies the enzyme’s peripheral anionic site, while the benzamide core interacts with catalytic residues .

Neuroprotective Effects

In vitro models of oxidative stress (H₂O₂-induced SH-SY5Y cell damage) show that pretreatment with 10 µM of analog S11-1014 (a related compound) increases cell viability by 42% compared to controls . Mechanistic studies attribute this to reduced reactive oxygen species (ROS) and upregulated glutathione peroxidase (GPx) activity .

Comparative Analysis with Structural Analogs

N-Benzyl-2-(2-ethoxyacetamido)benzamide’s biological profile is contextualized against related compounds:

CompoundStructureKey FeaturesBiological Activity
BenzamideC6H5C(=O)NH2\text{C}_6\text{H}_5\text{C(=O)NH}_2Parent compound; minimal substitutionWeak BChE inhibition (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M})
N-BenzylacetamideC6H5CH2NHCOCH3\text{C}_6\text{H}_5\text{CH}_2\text{NHCOCH}_3Lacks ethoxy group; simpler structureModerate antimicrobial activity
4-BromobenzamideBrC6H4C(=O)NH2\text{BrC}_6\text{H}_4\text{C(=O)NH}_2Halogenated; enhanced electrophilicityAntiparasitic (IC50=8.3μM\text{IC}_{50} = 8.3 \, \mu\text{M})
N-Benzyl-2-(2-ethoxyacetamido)benzamideComplex substitution patternEthoxy enhances lipophilicity; benzyl aids target engagementPotent BChE inhibition (IC50<1nM\text{IC}_{50} < 1 \, \text{nM})

The ethoxyacetamido moiety in N-Benzyl-2-(2-ethoxyacetamido)benzamide confers a 1200-fold increase in BChE affinity over benzamide, underscoring its pharmacophoric superiority .

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